![molecular formula C11H14N2O2 B1623068 5-Acetyl-6-[2-(Dimethylamino)ethenyl]-2(1H)-Pyridinon CAS No. 88877-00-3](/img/structure/B1623068.png)
5-Acetyl-6-[2-(Dimethylamino)ethenyl]-2(1H)-Pyridinon
Übersicht
Beschreibung
The compound “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” is a type of pyridinone, which is a class of compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, bonded to a ketone . The specific structure and properties of this compound can vary based on the presence and position of various substituents .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” is characterized by the presence of a pyridinone ring with various substituents. The exact structure can be determined using spectroscopic techniques such as NMR .Chemical Reactions Analysis
The compound can undergo various chemical reactions, depending on the conditions and reagents used. For example, rearrangements of similar compounds in the presence of N-nucleophiles, such as ammonia, hydrazine, and hydroxylamine, into 1-aminopyridine, pyrano [2,3-b]-pyridine, and isoxazole derivatives have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-” can be determined using various analytical techniques. For instance, the compound “(E)-5-Acetyl-3-bromo-6-(2-(dimethylamino)vinyl)pyridin-2(1H)-one” has a molecular weight of 285.14 and a storage temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Management von Typ-2-Diabetes
Die Verbindung wurde in Bezug auf ihr Potenzial zur Behandlung von Typ-2-Diabetes (T2D) durch in-vitro-enzymatische Assays untersucht. Sie zielt auf Enzyme wie α-Glucosidase und Protein-Tyrosin-Phosphatase 1B (PTP1B) ab, die mit T2D in Verbindung stehen. Durch die Hemmung dieser Enzyme könnte es zur Kontrolle der postprandialen Hyperglykämie beitragen, ein wichtiger Faktor bei der Behandlung von T2D .
Antioxidative Aktivität
Diese Verbindung hat sich in der antioxidativen Aktivität mit Methoden wie der DPPH-Radikalfängermethode als vielversprechend erwiesen. Antioxidantien sind entscheidend für die Neutralisierung freier Radikale, die oxidativen Stress verhindern können, der zu verschiedenen chronischen Krankheiten beiträgt .
Entzündungshemmende Eigenschaften
Das entzündungshemmende Potenzial dieser Verbindung wurde durch ihre Wirkung auf die Cyclooxygenase-2-Aktivität untersucht. Dies ist besonders relevant im Zusammenhang mit chronischen Entzündungen, die eine Hauptursache für viele Krankheiten sind, darunter Arthritis, Herzerkrankungen und bestimmte Krebsarten .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden durchgeführt, um die Wechselwirkungen dieser Verbindung mit verschiedenen biologischen Zielmolekülen zu verstehen. Diese Studien helfen bei der Vorhersage der Bindungsaffinitäten und Wirkungsmechanismen, die für die Arzneimittelentwicklung unerlässlich sind .
Antibakterielle Aktivität
Untersuchungen haben gezeigt, dass Derivate dieser Verbindung als potenzielle antimikrobielle Wirkstoffe dienen könnten. Die Struktur der Verbindung ermöglicht die Synthese neuer Reihen, die antibakterielle und antifungale Eigenschaften aufweisen, die für die Entwicklung neuer Behandlungen von Infektionen entscheidend sein könnten .
Entwicklung von entzündungshemmenden Wirkstoffen
Die Verbindung wurde als Ausgangspunkt für die Synthese einer Reihe von Derivaten mit potenziellen entzündungshemmenden Wirkungen verwendet. Diese Derivate wurden mit dem Carrageenan-induzierten Pfotenoedembildungstest an Ratten getestet und zeigten vielversprechende Ergebnisse für die Entwicklung neuer entzündungshemmender Medikamente .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-acetyl-6-[2-(dimethylamino)ethenyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)9-4-5-11(15)12-10(9)6-7-13(2)3/h4-7H,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJCJGRJHJFVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=O)C=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395714 | |
| Record name | 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88877-00-3 | |
| Record name | 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

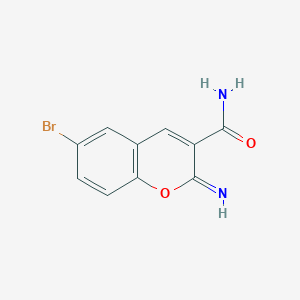
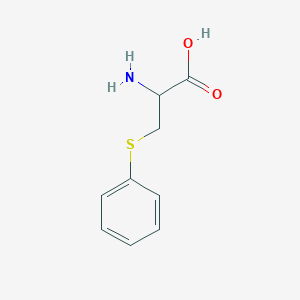
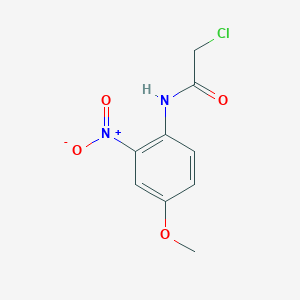
![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)
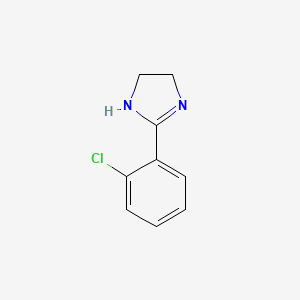
![6-(Methylsulfonyl)benzo[d]thiazole](/img/structure/B1622996.png)
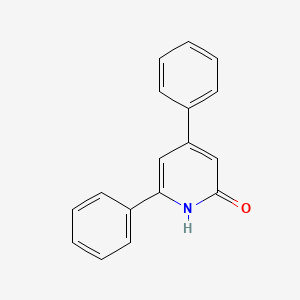
![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)
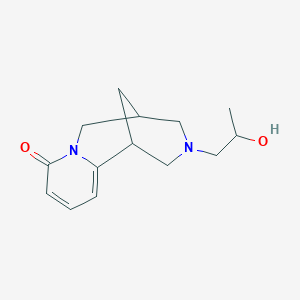
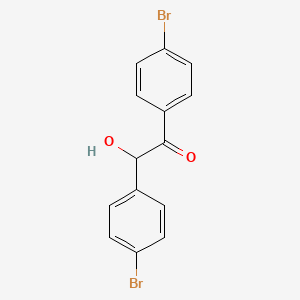

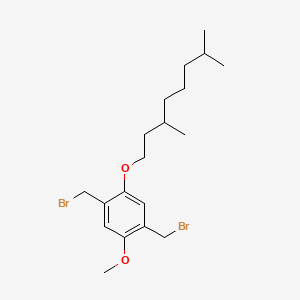
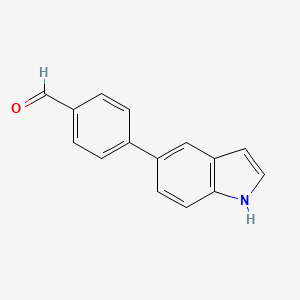
![Ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-methyl-phenylsilane](/img/structure/B1623008.png)